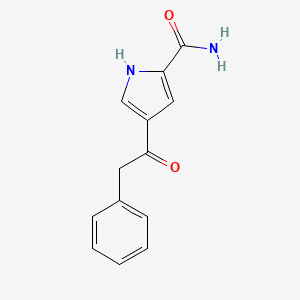

4-(2-苯乙酰基)-1H-吡咯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

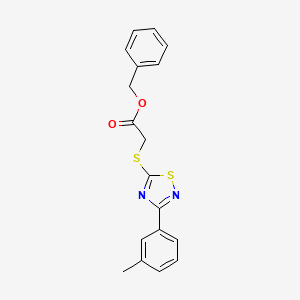

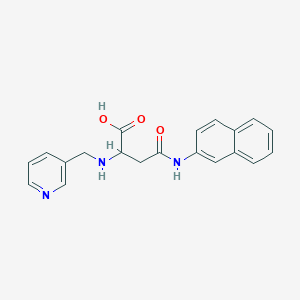

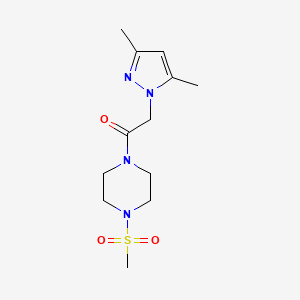

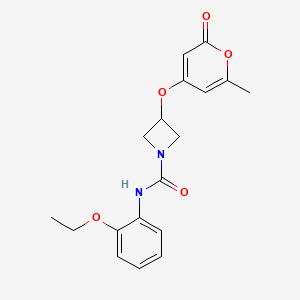

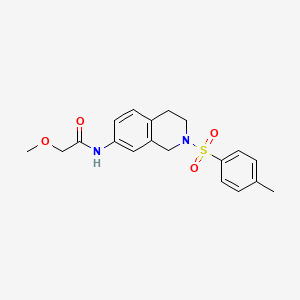

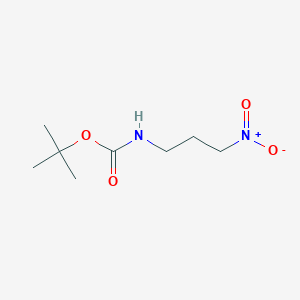

“4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The phenylacetyl group is a two-carbon chain (acetyl) attached to a phenyl group . Carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the phenyl ring, and the carboxamide group . These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with oxidizing agents . The carboxamide group can participate in hydrolysis and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the substituents and the overall molecular structure . For example, the presence of the polar carboxamide group could influence the compound’s solubility in different solvents .科学研究应用

- The compound demonstrated superior anti-inflammatory activity compared to the standard drug, ibuprofen. Researchers evaluated its effects in vitro, highlighting its potential as an anti-inflammatory agent .

- Coumarin derivatives, including 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, have been investigated for their antitumor properties .

- Coumarins are known inhibitors of vitamin K epoxide reductase (VKOR), which plays a role in blood clotting .

- Combining 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide with other compounds (e.g., chlorine-containing molecules) could lead to novel hybrid drugs .

Anti-Inflammatory Activity

Antitumor Potential

Antibacterial and Antifungal Effects

Antiviral Properties

Anticoagulant Activity

Central Nervous System Effects

Hybrid Molecule Development

Oxazolidin-2-Ones and Antibacterial Agents

安全和危害

未来方向

The study of pyrrole derivatives is an active area of research, with potential applications in medicinal chemistry and materials science . Future research could explore the synthesis, characterization, and potential applications of “4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide” and related compounds.

作用机制

Target of Action

The primary target of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is Histone deacetylase 8 . Histone deacetylases are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

It is known to interact with its target, histone deacetylase 8 . The interaction between the compound and its target could lead to changes in the structure and function of the target, which could in turn affect the regulation of gene expression.

Biochemical Pathways

The biochemical pathways affected by 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide are related to the degradation of aromatic components. Phenylacetic acid (PAA) is a central intermediate metabolite involved in bacterial degradation of aromatic components . The bacterial PAA pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .

Pharmacokinetics

The compound’s molecular weight is 22924 , which could influence its bioavailability and pharmacokinetic properties.

属性

IUPAC Name |

4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-13(17)11-7-10(8-15-11)12(16)6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGDFFKYFIGOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2981546.png)

![2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2981552.png)

![N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide](/img/structure/B2981553.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2981557.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2981565.png)